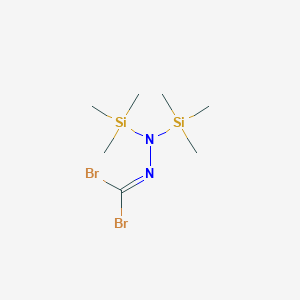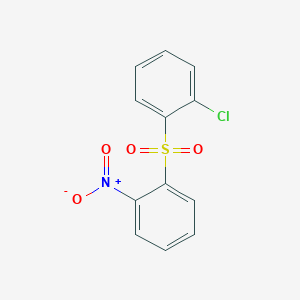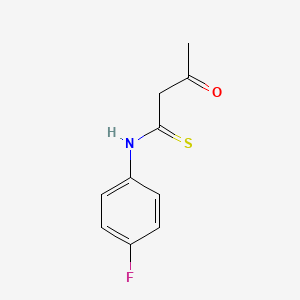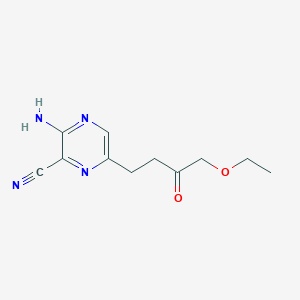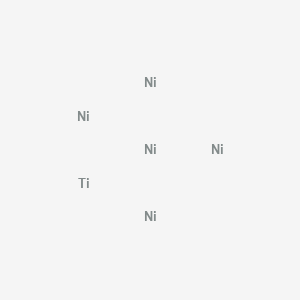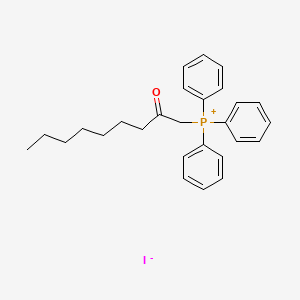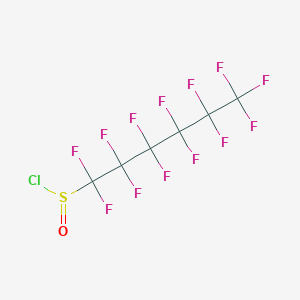
Tridecafluorohexane-1-sulfinyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tridecafluorohexane-1-sulfinyl chloride is a fluorinated organic compound with the molecular formula C6ClF13OS It is characterized by the presence of a sulfinyl chloride group attached to a perfluorinated hexane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tridecafluorohexane-1-sulfinyl chloride typically involves the reaction of perfluorohexane with sulfur dichloride oxide (SOCl2) under controlled conditions. The reaction proceeds as follows:
C6F13H+SOCl2→C6ClF13OS+HCl
This reaction requires anhydrous conditions and is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
化学反应分析
Types of Reactions
Tridecafluorohexane-1-sulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form sulfides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form tridecafluorohexane-1-sulfinic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Water or aqueous solutions are used under ambient conditions.
Major Products Formed
Substitution: Formation of sulfinamides, sulfinates, and sulfinyl sulfides.
Oxidation: Formation of sulfonyl chlorides and sulfonic acids.
Reduction: Formation of sulfides.
Hydrolysis: Formation of sulfinic acids.
科学研究应用
Tridecafluorohexane-1-sulfinyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfinyl groups into molecules.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with amino acids.
Medicine: Investigated for potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.
作用机制
The mechanism of action of tridecafluorohexane-1-sulfinyl chloride involves its reactivity with nucleophiles. The sulfinyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets include amino acids in proteins, which can result in enzyme inhibition or modification of protein function.
相似化合物的比较
Similar Compounds
- Tridecafluorohexane-1-sulfonic acid
- Nonafluorobutane-1-sulfonic acid
- Heptadecafluorooctanesulfonic acid
Uniqueness
Tridecafluorohexane-1-sulfinyl chloride is unique due to its sulfinyl chloride group, which imparts distinct reactivity compared to sulfonic acids and other perfluorinated compounds. This makes it particularly useful in synthetic chemistry for introducing sulfinyl functionalities into molecules.
属性
CAS 编号 |
61424-51-9 |
|---|---|
分子式 |
C6ClF13OS |
分子量 |
402.56 g/mol |
IUPAC 名称 |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfinyl chloride |
InChI |
InChI=1S/C6ClF13OS/c7-22(21)6(19,20)4(14,15)2(10,11)1(8,9)3(12,13)5(16,17)18 |
InChI 键 |
KGJVHYMQHMTNSH-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(C(F)(F)S(=O)Cl)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Formamide, N-[5-[(phenylmethyl)thio]-3H-1,2,4-dithiazol-3-ylidene]-](/img/structure/B14583023.png)
![Trichloro[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]silane](/img/structure/B14583035.png)
![1-Aza-4-borabicyclo[2.2.2]octane](/img/structure/B14583038.png)
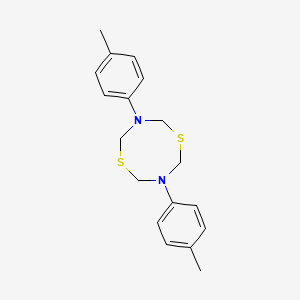

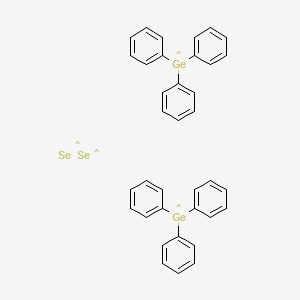
![Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14583069.png)
